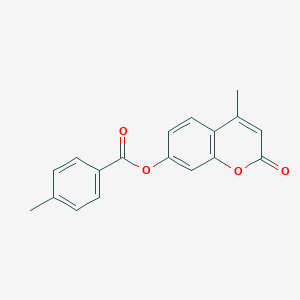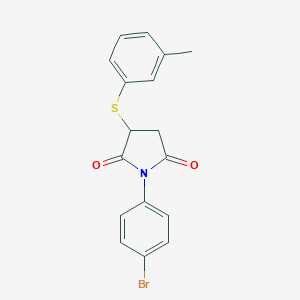
2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline (2-CFDA) is a synthetic compound that has been studied extensively for its potential applications in scientific research. It is a versatile compound that can be used in a variety of experiments, ranging from biochemical and physiological studies to drug development.
Applications De Recherche Scientifique
Chemical Synthesis Applications
Synthesis of Aryl- and Alkylanilines : Research by Fagnoni, Mella, and Albini (1999) highlights a method for synthesizing aryl- and alkylanilines, including 4-fluoroaniline derivatives, through photoheterolysis of haloanilines. This process could be relevant for compounds similar to 2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline (Fagnoni, Mella, & Albini, 1999).
Novel Synthesis Methods : Xiao-hua Du et al. (2005) discuss the synthesis of chloro- and fluoro-substituted benzenesulfonyl chlorides, which could be relevant for derivatives of 2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline (Xiao-hua Du et al., 2005).
Photochemical Generation of Aminophenyl Cations : Guizzardi et al. (2001) explored the photochemical generation of aminophenyl cations from compounds like 4-chloroaniline, which could be relevant to derivatives of 2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline (Guizzardi et al., 2001).
Pharmacological Applications
Antimicrobial Activity : Mistry, Desai, and Desai (2016) have synthesized compounds with structures similar to 2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline, exhibiting significant antimicrobial activities (Mistry, Desai, & Desai, 2016).
Metabolism Studies : Yoshino et al. (1993) investigated the metabolism of a compound closely related to 2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline in rats, which could provide insights into its pharmacokinetics and potential therapeutic applications (Yoshino et al., 1993).
Propriétés
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3FNO/c21-15-4-3-14(18(22)9-15)12-26-17-6-1-13(2-7-17)11-25-20-8-5-16(24)10-19(20)23/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQCFULEWUNLMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=C(C=C(C=C2)F)Cl)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[4-(2-methylpropyl)phenyl]-1-[4-[2-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B371297.png)
![[({[(3-Chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)amino]acetic acid](/img/structure/B371298.png)
![Ethyl 6-methyl-4-[4-(2-methylpropyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B371299.png)

![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B371304.png)
![1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione](/img/structure/B371305.png)

![2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide](/img/structure/B371311.png)
![4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate](/img/structure/B371312.png)
![2-[(4-Methylphenyl)thio]-5-nitrobenzyl octanoate](/img/structure/B371315.png)


![4-[(2Z)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B371319.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B371320.png)